8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
Description
8-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1820612-81-4) is a halogenated benzoxazinone derivative with the molecular formula C₈H₆INO₂ and a molecular weight of 275.04 g/mol . It exists as a light yellow to brown solid and is stored at 2–8°C to maintain stability. Limited physicochemical data (e.g., melting point, solubility) are available, but its iodine substituent at position 8 distinguishes it from related compounds. Benzoxazinones are heterocyclic scaffolds with applications in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents .
Properties
IUPAC Name |
8-iodo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLNCPYMHYFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)I)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method includes the reaction of 1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as potassium iodate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the original compound with altered oxidation states.
Scientific Research Applications
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The iodine atom can facilitate binding to active sites of enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for interactions with various biological pathways, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Structure : Iodine at position 7, methyl group at position 2.
- Formula: C₉H₆INO₂; MW: 275.06 g/mol.
- Synthesis : Prepared via cyclization of 2-methyl-7-iodoanthranilic acid derivatives.
- Characterization :
- Key Difference: Positional isomerism (7- vs.
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
- Structure : Bromine at position 7.
- Formula: C₈H₆BrNO₂; MW: 228.04 g/mol.
- Applications : Intermediate for Suzuki–Miyaura couplings .
- Comparison : Bromine’s lower electronegativity vs. iodine may reduce steric hindrance in substitution reactions.
6-Iodo-2-(phenylamino)-4H-benzo[d][1,3]oxazin-4-one
Alkyl- and Aryl-Substituted Derivatives
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- Structure : Methyl group at position 8.
- Formula: C₇H₁₁NO₂; MW: 141.17 g/mol.
- Properties : Reduced steric bulk compared to iodine, likely improving solubility .
6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- Structure : Chlorophenyl at position 6, dimethyl groups at position 3.
- Key Feature : Bulky substituents may hinder rotational freedom, influencing binding to biological targets.
4-Allyl-6-(3-butyl-2-(4-methoxyphenyl)-4-oxoquinolin-6-yl)-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (9k)
- Structure : Complex substituents, including allyl, butyl, and methoxyphenyl groups.
- Synthesis : Multi-step protocol involving palladium-catalyzed cross-couplings.
- ¹H NMR : Allyl protons at δ 5.10–5.80 ppm; methoxy group at δ 3.80 ppm .
- Application : Hybrid structures like this are explored for estrogen receptor modulation .
Pharmacologically Active Derivatives
Efavirenz
- Structure : 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one.
- Application: FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.
- SAR : The trifluoromethyl and cyclopropylethynyl groups enhance binding to HIV-1 RT .
ALM301
- Structure: 6-(4-((1S,3S)-1-Amino-3-hydroxycyclobutyl)phenyl)-1-ethyl-7-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.
Comparative Data Table
Biological Activity
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its unique structural characteristics, particularly the presence of an iodine atom at the 8-position of the benzo[D][1,3]oxazine ring. This compound has drawn attention in medicinal chemistry due to its potential pharmacological applications, including anticancer and anti-inflammatory properties. The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, influencing various cellular functions.
Chemical Structure and Synthesis
The molecular formula of this compound is C₈H₆INO₂. Its synthesis typically involves the iodination of a precursor benzoxazine compound, often using iodine in the presence of an oxidizing agent such as potassium iodate under acidic conditions. The reaction usually requires elevated temperatures for complete iodination.
The biological activity of this compound is attributed to its interaction with enzymes and receptors. The iodine atom enhances its binding affinity to these targets, potentially modulating their activity. This interaction can influence several biological pathways, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by inhibiting key regulatory proteins involved in cell survival. For instance, studies have demonstrated its effect on cyclin-dependent kinase 9 (CDK9), a target implicated in hematologic malignancies. Inhibition of CDK9 leads to reduced expression of Mcl-1, a protein crucial for cell survival, thereby promoting apoptosis in cancer cells .
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. The precise mechanisms through which it exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes.
Study on Anticancer Activity
A study focusing on the anticancer activity of similar benzoxazine derivatives reported that compounds with structural similarities to this compound showed promising results against various cancer cell lines. For example, derivatives were found to effectively inhibit cell proliferation in A549 lung cancer cells and MV4-11 leukemia cells, with IC50 values indicating potent activity .
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the antitumor efficacy of compounds related to this compound. These studies revealed that intermittent dosing led to significant tumor regression, supporting the compound's therapeutic potential in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆INO₂ |
| CAS Number | 1820612-81-4 |
| Anticancer Activity (IC50) | Varies by cell line (e.g., A549: <10 µM) |
| Binding Affinity | High (specific targets not fully elucidated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
